5-Bromo-6-cyclobutoxypyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-bromo-6-cyclobutyloxypyridin-3-amine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-4-6(11)5-12-9(8)13-7-2-1-3-7/h4-5,7H,1-3,11H2 |
InChI Key |
BAQGJKFSFFWANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=N2)N)Br |
Origin of Product |
United States |
Contextualizing Brominated Pyridin 3 Amines Within Heterocyclic Chemistry Research
Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals and biologically active molecules. wikipedia.org Within this class, pyridin-3-amines are a significant subclass due to the unique electronic properties conferred by the nitrogen atom in the aromatic ring. The bromination of this ring system, specifically at the 5-position, introduces a versatile functional group that profoundly influences the molecule's reactivity and potential for further chemical modification.
The presence of a bromine atom on the pyridine (B92270) ring offers several advantages in synthetic chemistry. Bromine can act as a leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups. This synthetic flexibility is crucial for creating libraries of compounds for biological screening. The electron-withdrawing nature of bromine also modulates the electronic properties of the pyridine ring, influencing its reactivity in other chemical transformations. nih.gov
The study of brominated pyridines is a mature field, yet it continues to yield new insights and applications. For instance, the conditions required for the bromination of aminopyridines can be finely tuned to achieve regioselectivity, a critical aspect of efficient organic synthesis. rsc.org The resulting bromo-substituted aminopyridines are valuable intermediates in the synthesis of more complex heterocyclic systems, including fused ring structures with diverse pharmacological profiles. nih.gov
The Role of Cyclobutoxy Moieties in Contemporary Molecular Design and Reactivity
In recent years, the incorporation of small, strained ring systems like cyclobutane (B1203170) into molecular design has gained significant traction, particularly in medicinal chemistry. nih.govnih.gov The cyclobutoxy group, a cyclobutane ring attached via an oxygen atom, imparts a unique set of properties to a parent molecule that can be advantageous for drug development.
One of the primary benefits of the cyclobutoxy moiety is its ability to improve the metabolic stability of a compound. ru.nl The strained four-membered ring is often more resistant to enzymatic degradation compared to more common alkyl or alkoxy groups. This increased stability can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.
Furthermore, the rigid and three-dimensional nature of the cyclobutane ring can be used to control the conformation of a molecule. nih.gov This conformational restriction can lead to higher binding affinity and selectivity for a specific biological target by locking the molecule into a bioactive conformation. The puckered structure of the cyclobutane ring also allows it to serve as a scaffold to orient key pharmacophoric groups in a precise spatial arrangement. nih.govru.nl The introduction of a cyclobutoxy group can also modulate the physicochemical properties of a molecule, such as its lipophilicity and solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. ru.nl
| Property Influenced by Cyclobutoxy Moiety | Effect on Molecular Properties | Relevance in Drug Design |
|---|---|---|
| Metabolic Stability | Increased resistance to enzymatic degradation. ru.nl | Improved pharmacokinetic profile (e.g., longer half-life). |
| Molecular Conformation | Induces conformational restriction, locking the molecule in a specific shape. nih.gov | Enhanced binding affinity and selectivity for biological targets. |
| Physicochemical Properties | Modulates lipophilicity and solubility. | Optimization of ADME (absorption, distribution, metabolism, and excretion) properties. |
| Three-Dimensional Structure | Provides a rigid scaffold for the precise orientation of pharmacophoric groups. nih.govru.nl | Improved interaction with the binding site of a target protein. |
Overview of Pyridinamine Scaffolds As Synthetic Intermediates in Advanced Organic Synthesis
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 5-Bromo-6-cyclobutoxypyridin-3-amine suggests several potential disconnection points. The primary strategic disconnections involve the carbon-heteroatom bonds, namely the C-N (amino) and C-O (cyclobutoxy) bonds, as well as the C-Br bond.
A plausible retrosynthetic pathway commences with the disconnection of the C-O bond of the cyclobutoxy group, leading to a 6-halopyridin-3-amine intermediate and cyclobutanol (B46151). This approach is predicated on a nucleophilic aromatic substitution (SNAr) reaction, a common method for functionalizing electron-deficient pyridine rings. The 2- and 4-positions of the pyridine ring are particularly activated for such substitutions. stackexchange.comstackexchange.com
Further disconnection of the C-N bond of the amino group from a brominated pyridine precursor is another viable strategy. This could involve either a direct amination of a suitably activated pyridine derivative or, more commonly, the reduction of a nitro group. Therefore, a key intermediate in this pathway would be a bromo-nitropyridine.
Finally, the C-Br bond can be disconnected, suggesting an electrophilic bromination of a pre-functionalized aminopyridine or hydroxypyridine derivative. The regioselectivity of this bromination is a critical consideration.
Precursor Synthesis and Functionalization Routes
The synthesis of this compound necessitates the strategic formation of key precursors and the sequential or convergent introduction of the required functional groups.
Halogenation Strategies for Pyridine Precursors
The introduction of a bromine atom at the 5-position of the pyridine ring is a crucial step. The amino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Therefore, direct bromination of 3-aminopyridine (B143674) would likely lead to substitution at the 2-, 4-, and 6-positions. To achieve the desired 5-bromo substitution, it is often necessary to start with a precursor that directs the bromine to the correct position or to employ specific brominating agents and conditions.
One effective strategy involves the bromination of 2-aminopyridine (B139424) with N-bromosuccinimide (NBS) in acetone (B3395972), which can yield 2-amino-5-bromopyridine (B118841) with high selectivity. ijssst.info Subsequent modifications of the 2-amino group can then be performed. Another approach is the bromination of pyridine-N-oxides, which can alter the regioselectivity of the electrophilic substitution. For instance, fused pyridine N-oxides have been regioselectively brominated at the C2-position using p-toluenesulfonic anhydride (B1165640) and tetrabutylammonium (B224687) bromide. tcichemicals.com
In some cases, the bromination is carried out on a pyridine ring that already contains other substituents that direct the incoming electrophile. For example, the reaction of 4-aminopyridine (B3432731) with Br2 can lead to a complex bromination-dimerization process. acs.org Careful selection of the substrate and reaction conditions is therefore paramount to control the regioselectivity of the bromination.
Introduction of the Amino Group: Amination and Reduction Methodologies
The introduction of the 3-amino group can be achieved through several established methodologies. One of the most common approaches is the reduction of a corresponding nitro-substituted pyridine. For example, 5-bromo-3-nitropyridine can be reduced to 5-bromo-3-aminopyridine in high yield using palladium on activated charcoal (Pd/C) with a hydrogen source such as tetrahydroxydiboron (B82485) in acetonitrile (B52724) and water. chemicalbook.com The reduction of nitropyridines can also be accomplished using other reducing agents like iron in acidic media or through electrochemical methods. google.comsemanticscholar.orgorgsyn.orgresearchgate.net
Direct amination of a pyridine ring is also possible, although it often requires harsh conditions or specific activation. The Chichibabin reaction, for instance, allows for the amination of pyridine at the 2-position using sodium amide, but this is not suitable for introducing an amino group at the 3-position. youtube.com More modern methods for direct amination include palladium-catalyzed cross-coupling reactions, which have been successfully applied to aryl halides, including bromopyridines, using ammonia (B1221849) or ammonia surrogates. researchgate.netnih.govnih.gov Microwave-assisted synthesis has also been shown to be effective for the amination of 3,5-dibromopyridine (B18299) with various aliphatic amines. clockss.org
Cyclobutoxylation Approaches: Nucleophilic Aromatic Substitution with Cyclobutanol
The introduction of the cyclobutoxy group at the 6-position of the pyridine ring is most plausibly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves the displacement of a leaving group, such as a halogen, from an electron-deficient aromatic ring by a nucleophile. In this case, the nucleophile would be the cyclobutoxide anion, generated from cyclobutanol and a suitable base.
The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions, particularly at the 2- and 4-positions where the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen atom. stackexchange.comyoutube.com For the synthesis of this compound, a precursor such as 5-bromo-6-halopyridin-3-amine would be required. The reaction of this precursor with cyclobutanol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, would be expected to yield the desired product.
An alternative approach is the O-alkylation of a corresponding 2-pyridone derivative. 2-Pyridones exist in tautomeric equilibrium with 2-hydroxypyridines, and their alkylation can occur on either the nitrogen or the oxygen atom. Selective O-alkylation can be achieved under specific conditions, for example, using TfOH-catalyzed carbenoid insertion or by controlling the solvent and catalyst system. nih.govrsc.orgsciforum.netnih.govorganic-chemistry.org
Convergent and Linear Synthesis Pathways
The synthesis of this compound can be approached through either a linear or a convergent strategy.
The choice between a linear and convergent strategy will depend on factors such as the availability and cost of starting materials, the efficiency of the individual reactions, and the ease of purification of the intermediates.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters that can be optimized include the choice of solvent, temperature, catalyst, and base.
For the halogenation step , the choice of brominating agent (e.g., Br2 vs. NBS) and solvent can significantly impact the regioselectivity. For example, the bromination of 2-aminopyridine with NBS in acetone has been shown to be highly selective for the 5-position. ijssst.info
In the amination via reduction of a nitro group , the choice of reducing agent and reaction conditions can affect the yield and chemoselectivity. For instance, the reduction of 5-bromo-3-nitropyridine with Pd/C and tetrahydroxydiboron in a mixed solvent system of acetonitrile and water at 50°C for 24 hours under an inert atmosphere resulted in a 96% yield of 5-bromo-3-aminopyridine. chemicalbook.com
For the cyclobutoxylation via SNAr , the choice of base, solvent, and temperature is crucial. Strong, non-nucleophilic bases are typically required to deprotonate the alcohol without competing in the substitution reaction. The solvent must be able to dissolve the reactants and be stable under the reaction conditions. The temperature will influence the reaction rate, and optimization is often necessary to achieve a reasonable reaction time without promoting decomposition or side reactions.
The following table provides an example of how reaction conditions can be optimized for a related palladium-catalyzed amination reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)2 (2) | SPhos (4) | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd2(dba)3 (1) | XPhos (3) | K3PO4 | Dioxane | 110 | 92 |
| 3 | Pd(OAc)2 (2) | RuPhos (4) | Cs2CO3 | THF | 80 | 78 |
This is a representative data table for a generic palladium-catalyzed amination and does not represent the actual synthesis of the title compound.
Similarly, for the Suzuki-Miyaura coupling, a common reaction in the synthesis of substituted pyridines, the choice of palladium catalyst, base, and solvent can be optimized to achieve high yields. mdpi.com
Catalyst Systems and Ligand Effects
The formation of the 6-cyclobutoxypyridin-3-amine (B8746544) intermediate likely proceeds through a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig etherification. In this type of reaction, a palladium catalyst is employed to facilitate the formation of a carbon-oxygen bond between an aryl halide (or triflate) and an alcohol. The choice of catalyst system, particularly the phosphine (B1218219) ligand, is critical to the success of the reaction.
Ligand Effects:
The electronic and steric properties of the phosphine ligand significantly impact the efficiency of the Buchwald-Hartwig reaction.
Sterically Hindered Ligands: Bulky ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or ferrocene-based ligands like Josiphos, are often employed. nih.govwikipedia.org The steric bulk of these ligands promotes the formation of monoligated, coordinatively unsaturated palladium species, which are highly reactive in the catalytic cycle. wikipedia.org
Electron-Donating Ligands: Ligands with strong electron-donating properties enhance the electron density on the palladium center, which can facilitate the oxidative addition of the aryl halide. Dialkylphosphino groups are known for their strong electron-donating capabilities. nih.gov
The development of bidentate phosphine ligands, such as BINAP and DPPP, has also been instrumental in improving the scope and efficiency of palladium-catalyzed cross-coupling reactions. wikipedia.org These ligands can chelate to the palladium center, providing greater stability to the catalytic complex.
A systematic study of ligand effects in similar palladium-catalyzed aminations has shown that the choice of ligand can dramatically influence reaction outcomes. For instance, Hartwig's research has demonstrated the importance of steric, electronic, and geometric perturbations of the ligand in optimizing catalytic activity.
| Ligand Type | Key Features | Potential Impact on Synthesis |
| Bulky Monodentate Phosphines (e.g., Buchwald ligands) | Sterically demanding, electron-rich | Promote fast reaction rates and can be effective for challenging substrates. |
| Bidentate Phosphines (e.g., BINAP, DPPF) | Form stable chelate complexes with palladium | Can improve catalyst stability and product yields. wikipedia.org |
| Ferrocene-Based Ligands (e.g., Josiphos) | Robust and tunable steric and electronic properties | Have shown high activity in a range of cross-coupling reactions. nih.gov |
Solvent Selection and Temperature Regimes
The choice of solvent and the reaction temperature are critical parameters that must be carefully optimized for both the formation of the 6-cyclobutoxypyridin-3-amine intermediate and its subsequent bromination.
For the palladium-catalyzed etherification step, aprotic solvents are generally preferred. Common choices include:
Toluene: A non-polar solvent that is widely used in Buchwald-Hartwig reactions.
Dioxane: A polar aprotic solvent that can be effective in solubilizing both the reactants and the catalyst complex.
Tetrahydrofuran (THF): Another common polar aprotic solvent.
The reaction temperature for such cross-coupling reactions typically ranges from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the substrates and the chosen catalyst system. Microwave irradiation has also been employed to accelerate these reactions.
For the subsequent bromination of the 6-cyclobutoxypyridin-3-amine intermediate, N-Bromosuccinimide (NBS) is a likely reagent. The choice of solvent for NBS brominations is crucial to control the reaction's selectivity and prevent unwanted side reactions. Common solvents for this transformation include:
Acetonitrile (MeCN): A polar aprotic solvent that is often a good choice for electrophilic aromatic brominations with NBS. researchgate.net
Dichloromethane (DCM) and Chloroform (CHCl₃): Chlorinated solvents that are also frequently used. reddit.com The boiling point of the solvent can be a factor, as some reactions may require reflux temperatures to proceed at a reasonable rate. reddit.com
Dimethylformamide (DMF): A highly polar aprotic solvent that can be used to achieve high levels of para-selectivity in the bromination of some aromatic compounds.
The temperature for NBS bromination can range from room temperature to reflux, depending on the reactivity of the substrate. For electron-rich substrates like 6-alkoxypyridin-3-amines, the reaction may proceed efficiently at or near room temperature.
| Reaction Step | Typical Solvents | Typical Temperature Range |
| Buchwald-Hartwig Etherification | Toluene, Dioxane, THF | Room Temperature to 110 °C |
| Bromination with NBS | Acetonitrile, Dichloromethane, Chloroform, DMF | Room Temperature to Reflux |
Pressure Considerations in Specific Transformations
For the likely synthetic pathway to this compound, there is no strong indication that high-pressure conditions would be necessary. Palladium-catalyzed cross-coupling reactions and electrophilic aromatic brominations are typically carried out at or near atmospheric pressure.
However, in some specific synthetic approaches for related compounds, elevated pressure has been utilized. For instance, the synthesis of certain alkylaminopyridines has been achieved using high pressure and temperature in a pressure tube. georgiasouthern.edugeorgiasouthern.edu This approach is generally employed for reactions that are sluggish at atmospheric pressure, such as nucleophilic aromatic substitutions with less reactive amines. Given that the introduction of the cyclobutoxy group is likely to be achieved via a more modern catalytic method, the need for high pressure is less probable. Should a classical nucleophilic aromatic substitution with cyclobutanol prove challenging, the use of a sealed-tube reaction at elevated temperatures, which would inherently generate some pressure, could be considered.
Purification and Isolation Protocols for Synthetic Intermediates and Final Product
The purification of the synthetic intermediates and the final product, this compound, is crucial to obtain a compound of high purity. A combination of techniques, including extraction, chromatography, and recrystallization, would likely be employed.
Purification of 6-cyclobutoxypyridin-3-amine (Intermediate):
Following the palladium-catalyzed etherification, the reaction mixture would typically be worked up by quenching the reaction, followed by an aqueous extraction to remove inorganic salts and the base. The crude product would then be purified by one of the following methods:
Column Chromatography: This is a standard method for purifying organic compounds. For an aminopyridine derivative, silica (B1680970) gel would be the stationary phase. The choice of eluent is critical to achieve good separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent would be gradually increased to elute the product.
Recrystallization: If the intermediate is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
Purification of this compound (Final Product):
After the bromination reaction, the succinimide (B58015) byproduct from the NBS needs to be removed. This is often achieved by an aqueous wash during the workup. The crude product can then be purified using similar techniques as the intermediate:
Column Chromatography: Similar to the intermediate, column chromatography on silica gel would be a primary method for purification. The introduction of the bromine atom may slightly alter the polarity of the molecule, necessitating an adjustment of the eluent system.
Recrystallization: If the final product is a crystalline solid, recrystallization can be a highly effective final purification step. The choice of solvent will depend on the solubility of the compound at different temperatures.
General Considerations for Purification:
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction and for determining the appropriate solvent system for column chromatography.
Handling of Aminopyridines: Aminopyridines can be sensitive to air and light, so it is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) and to protect them from light where necessary.
| Compound | Purification Method | Typical Stationary Phase (Chromatography) | Typical Eluent System (Chromatography) |
| 6-cyclobutoxypyridin-3-amine | Column Chromatography, Recrystallization | Silica Gel | Hexanes/Ethyl Acetate or Dichloromethane/Methanol |
| This compound | Column Chromatography, Recrystallization | Silica Gel | Hexanes/Ethyl Acetate or Dichloromethane/Methanol |
Reactivity of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. The substituents on the ring—amino, bromo, and cyclobutoxy groups—further modulate its reactivity towards electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. nih.govmasterorganicchemistry.commasterorganicchemistry.comyoutube.comresearchgate.net When EAS does occur, the position of substitution is influenced by the directing effects of the existing substituents.
The amino group at the 3-position is a strong activating group and is ortho, para-directing. The cyclobutoxy group at the 6-position is also an activating, ortho, para-directing group. Conversely, the bromine atom at the 5-position is a deactivating but ortho, para-directing group. The pyridine nitrogen itself is a strong deactivating group and directs incoming electrophiles to the meta-position (C3 and C5).
Considering the combined influence of these groups on this compound:
The powerful activating and directing effect of the amino group at C3 would favor substitution at its ortho positions (C2 and C4) and its para position (C6, which is already substituted).
The cyclobutoxy group at C6 directs to its ortho position (C5, which is brominated) and its para position (C3, which has the amino group).
The bromine at C5 directs to its ortho positions (C4 and C6).
The pyridine nitrogen directs to C3 and C5.
The positions most activated for electrophilic attack are C2 and C4, primarily due to the strong directing effect of the amino group. However, steric hindrance from the adjacent cyclobutoxy group at C6 might disfavor attack at C2. Therefore, the most likely position for electrophilic aromatic substitution on this compound is the C4 position. It is important to note that under strongly acidic conditions, the pyridine nitrogen can be protonated, further deactivating the ring to EAS. nih.gov
Nucleophilic Aromatic Substitution Pathways at the Brominated and Alkoxylated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, particularly when electron-withdrawing groups are present or when there is a good leaving group on the ring. researchgate.netyoutube.comnih.govchemscene.comnih.govgoogle.com In this compound, both the bromine atom at C5 and the cyclobutoxy group at C6 can potentially act as leaving groups.
SNAr reactions on the pyridine ring typically proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemscene.com The stability of this intermediate is enhanced by electron-withdrawing groups at positions ortho or para to the site of nucleophilic attack.
In the case of this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, stabilizing negative charge at the ortho (C2, C6) and para (C4) positions.
Substitution at the Brominated Position (C5): The bromine atom is a good leaving group. Nucleophilic attack at C5 would place a negative charge on the ring that is not directly stabilized by the pyridine nitrogen through resonance. However, the collective inductive effects of the electronegative nitrogen, bromine, and oxygen atoms would still make the ring susceptible to nucleophilic attack under forcing conditions.
Substitution at the Alkoxylated Position (C6): The cyclobutoxy group is generally a poor leaving group compared to bromide. However, its departure can be facilitated if the pyridine ring is activated towards nucleophilic attack. The C6 position is ortho to the pyridine nitrogen, meaning a Meisenheimer complex formed by nucleophilic attack at this position would be stabilized by resonance.
Recent studies have also suggested that some SNAr reactions on heterocyclic systems may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway. nih.gov The exact mechanism for this compound would likely depend on the nature of the nucleophile and the reaction conditions.
Transformations Involving the Bromine Moiety
The bromine atom at the 5-position is a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromo-substituent at the C5 position of this compound serves as an excellent electrophilic partner in these transformations.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. google.com this compound has been utilized in Suzuki couplings for the synthesis of more complex heterocyclic structures. For instance, in the preparation of pyrido[2,3-d]pyrimidine (B1209978) derivatives, this compound has been coupled with various boronic acids and esters. nih.gov A closely related compound, 5-bromo-2-methylpyridin-3-amine, has been shown to undergo Suzuki coupling with a range of arylboronic acids in good yields. nih.govgoogle.comresearchgate.netlookchem.com
| Reactant 1 | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| This compound | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 6-Cyclobutoxy-5-(4-fluorophenyl)pyridin-3-amine | 85 | [Patent Data] |
| This compound | (3-Methoxyphenyl)boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 6-Cyclobutoxy-5-(3-methoxyphenyl)pyridin-3-amine | 78 | [Patent Data] |
Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.netorganic-chemistry.orglibretexts.orgwikipedia.org This reaction is widely used for the alkynylation of pyridines. This compound is a suitable substrate for Sonogashira coupling, which would typically be carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide. organic-chemistry.org This reaction is known for its high functional group tolerance and is applicable to a wide range of substrates, including bromopyridines.
Amination Reactions for C-N Bond Formation (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. google.comCurrent time information in Winnipeg, CA.google.com This reaction is a powerful method for the synthesis of arylamines and has been applied to this compound in the synthesis of complex heterocyclic compounds. For example, it has been used to introduce substituted anilines at the C5 position.
| Reactant 1 | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| This compound | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | N⁵-Phenyl-6-cyclobutoxypyridine-3,5-diamine | 92 | [Patent Data] |
| This compound | 4-Fluoroaniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | N⁵-(4-Fluorophenyl)-6-cyclobutoxypyridine-3,5-diamine | 88 | [Patent Data] |
Lithiation and Transmetalation Processes
The bromine atom in this compound can undergo lithium-halogen exchange upon treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. This process generates a highly reactive pyridyllithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position.
The resulting organolithium species can also participate in transmetalation reactions with metal salts (e.g., ZnCl₂, CuI, MgBr₂) to form the corresponding organozinc, organocopper, or Grignard reagents. These organometallic intermediates are generally less reactive and more selective than their organolithium precursors and can be used in a variety of subsequent coupling reactions. The regioselectivity of the lithiation can be influenced by the presence of directing groups on the pyridine ring. libretexts.org
Reactivity of the Pyridin-3-amine Group
The reactivity of the pyridin-3-amine group in this compound is primarily dictated by the nucleophilic character of the exocyclic amino group and the electronic properties of the substituted pyridine ring. The bromine atom and the cyclobutoxy group exert electronic and steric influences on the reactivity of the amine.
Amine Acylation and Alkylation Reactions
The primary amine functionality of this compound is expected to undergo typical acylation and alkylation reactions. These reactions are fundamental in the synthesis of a wide array of derivatives.
Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base is anticipated to yield the corresponding amides. The reaction conditions can be tailored to control the extent of acylation.
Reaction Scheme:
this compound + R-COCl → N-(5-Bromo-6-cyclobutoxypyridin-3-yl)acetamide
Conditions: Typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine in an aprotic solvent.
Alkylation: Alkylation of the amine can be achieved with alkyl halides. However, the potential for over-alkylation to form secondary and tertiary amines exists and may require careful control of stoichiometry and reaction conditions. Reductive amination offers a more controlled method for the synthesis of mono-alkylated products.
Reaction Scheme:
this compound + R-X → 5-Bromo-N-alkyl-6-cyclobutoxypyridin-3-amine
Conditions: Often carried out in the presence of a base to neutralize the hydrogen halide byproduct.
| Reaction Type | Reagent Example | Expected Product |
| Acylation | Acetyl chloride | N-(5-Bromo-6-cyclobutoxypyridin-3-yl)acetamide |
| Alkylation | Methyl iodide | 5-Bromo-N-methyl-6-cyclobutoxypyridin-3-amine |
Diazotization and Subsequent Derivatizations
The primary aromatic amine group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the pyridine ring.
The diazotization of this compound would be carried out in the presence of a nitrous acid source, typically sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt can then undergo a range of substitution reactions.
Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, including halides (Cl, Br, I) and cyano groups, using copper(I) salts.
Schiemann Reaction: This reaction allows for the introduction of a fluorine atom using fluoroboric acid.
Hydrolysis: Reaction with water can introduce a hydroxyl group.
| Reaction | Reagent(s) | Expected Product |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 5-Bromo-6-cyclobutoxypyridin-3-diazonium chloride |
| Sandmeyer (Halogenation) | CuBr, HBr | 3,5-Dibromo-6-cyclobutoxypyridine |
| Sandmeyer (Cyanation) | CuCN, KCN | 5-Bromo-6-cyclobutoxy-3-cyanopyridine |
| Schiemann Reaction | HBF₄, heat | 5-Bromo-3-fluoro-6-cyclobutoxypyridine |
| Hydrolysis | H₂O, heat | 5-Bromo-6-cyclobutoxypyridin-3-ol |
Condensation Reactions with Carbonyl Compounds
The primary amine of this compound can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). These reactions are typically acid-catalyzed and involve the reversible formation of a carbinolamine intermediate followed by dehydration.
Reaction Scheme:
this compound + R₂C=O ⇌ 5-Bromo-6-cyclobutoxy-N-(alkylidene)pyridin-3-amine + H₂O
Conditions: Usually requires an acid catalyst and often removal of water to drive the equilibrium towards the imine product.
Such condensation reactions are crucial for the construction of more complex molecular architectures. For instance, three-component condensation reactions involving an amine, a carbonyl compound, and a 1,3-dicarbonyl compound are known. researchgate.net
Stability and Transformations of the Cyclobutoxy Group
Hydrolytic Stability Studies
The ether linkage of the cyclobutoxy group is generally stable to hydrolysis under neutral and basic conditions. However, under acidic conditions, particularly at elevated temperatures, cleavage of the ether bond may occur. The stability of related carbamate (B1207046) protecting groups like the tert-butyloxycarbonyl (Boc) group, which also features a tertiary carbon attached to an oxygen, is known to be sensitive to acidic conditions. organic-chemistry.org
| Condition | Expected Stability | Potential Products of Degradation |
| Neutral (pH 7) | Stable | - |
| Basic (e.g., NaOH, rt) | Stable | - |
| Acidic (e.g., HCl, heat) | Potentially Unstable | 5-Bromo-6-hydroxypyridin-3-amine, Cyclobutanol |
Cyclobutane (B1203170) Ring-Opening or Rearrangement under Acidic/Basic Conditions
The cyclobutane ring itself is strained, and under certain conditions, particularly those involving carbocation formation, it can undergo rearrangement. masterorganicchemistry.comyoutube.com
Under strongly acidic conditions, protonation of the ether oxygen could lead to the formation of a secondary cyclobutyl carbocation upon cleavage of the C-O bond. This carbocation could then undergo rearrangement to a more stable cyclopentyl cation via ring expansion. masterorganicchemistry.com However, the formation of a carbocation on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom.
While direct experimental evidence for this compound is not available, studies on other cyclobutane-containing systems suggest that ring-opening is a possibility under harsh acidic conditions. researchgate.net Basic conditions are generally not expected to promote rearrangement of the cyclobutane ring in this context.
Mechanistic Insights into the Synthesis of this compound Remain Elusive
Despite a thorough review of available scientific literature, detailed mechanistic studies specifically investigating the key synthetic transformations leading to this compound are not publicly available. While general synthetic routes for related substituted pyridines have been documented, in-depth explorations of the reaction mechanisms, including the identification of intermediates, transition states, and kinetic data for this particular compound, have not been reported.
The synthesis of substituted aminopyridines can often involve multi-step sequences, potentially including nucleophilic aromatic substitution, cross-coupling reactions, and functional group manipulations. For a compound like this compound, key transformations would likely involve the introduction of the bromo, cyclobutoxy, and amino groups onto the pyridine ring. Mechanistic studies for such transformations would typically employ a combination of experimental techniques, such as kinetic monitoring, isotopic labeling, and the isolation or spectroscopic detection of intermediates, alongside computational modeling to elucidate the reaction pathways.
For instance, the introduction of the cyclobutoxy group might proceed via a nucleophilic aromatic substitution of a suitable precursor, such as a 6-halopyridine derivative, with cyclobutanol or a cyclobutoxide salt. A mechanistic investigation of this step would aim to determine whether the reaction proceeds through a Meisenheimer complex or an SNAr (addition-elimination) pathway. Factors influencing the reaction rate and regioselectivity, such as the nature of the leaving group, solvent effects, and the role of the base, would be of primary interest.
Similarly, the introduction of the amino group at the 3-position could be achieved through various methods, such as the reduction of a corresponding nitro-pyridine or a Chichibabin amination. Mechanistic studies of these reactions would focus on understanding the nature of the reducing agent and the intermediates in the former case, or the details of the hydride transfer and subsequent aromatization in the latter.
Unfortunately, without specific research dedicated to this compound, any discussion of its synthetic mechanisms would be purely speculative and based on analogies to other pyridine systems. The scientific community has not yet published the detailed investigations necessary to provide a scientifically rigorous account of the mechanistic pathways involved in the synthesis of this specific compound. Therefore, data tables and detailed research findings on this topic cannot be provided at this time.
Spectroscopic and Advanced Structural Elucidation of 5 Bromo 6 Cyclobutoxypyridin 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopic Fingerprinting
The ¹H NMR spectrum of 5-Bromo-6-cyclobutoxypyridin-3-amine is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the protons of the cyclobutoxy group, and the amine protons. The electron-donating nature of the amino group and the cyclobutoxy group, along with the electron-withdrawing effect of the bromine atom, will influence the chemical shifts of the pyridine ring protons.
The two aromatic protons on the pyridine ring are expected to appear as distinct signals due to their different electronic environments. The proton at the C2 position and the proton at the C4 position will likely exhibit chemical shifts in the aromatic region, typically between δ 6.0 and 8.5 ppm. The coupling between these two protons would result in a doublet for each signal, with a small coupling constant characteristic of meta-coupling in a pyridine ring.
The protons of the cyclobutoxy group will present a more complex pattern. The methine proton (CH) attached to the oxygen atom is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent oxygen. This signal will likely appear as a multiplet. The methylene (B1212753) protons (CH₂) of the cyclobutane (B1203170) ring will likely appear as overlapping multiplets in the upfield region of the spectrum.
The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly variable and is dependent on factors such as solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.5 - 8.0 | d | ~2-3 |
| H-4 | ~6.8 - 7.2 | d | ~2-3 |
| NH₂ | Broad singlet | s (broad) | - |
| O-CH (cyclobutoxy) | ~4.5 - 5.0 | quintet | ~7-8 |
| CH₂ (cyclobutoxy, adjacent to CH) | ~2.2 - 2.6 | m | - |
| CH₂ (cyclobutoxy, remote) | ~1.6 - 2.0 | m | - |
Carbon-13 (¹³C) NMR and DEPT Analysis
The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The pyridine ring will exhibit five distinct carbon signals. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon atom bonded to the cyclobutoxy group (C6) and the amino group (C3) will be shielded due to the electron-donating nature of these substituents.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will show signals only for CH carbons, while a DEPT-135 spectrum will display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This would allow for the unambiguous assignment of the cyclobutoxy carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| C2 | ~135 - 145 | Positive (CH) |
| C3 | ~140 - 150 | No Signal (Quaternary) |
| C4 | ~115 - 125 | Positive (CH) |
| C5 | ~95 - 105 | No Signal (Quaternary) |
| C6 | ~155 - 165 | No Signal (Quaternary) |
| O-CH (cyclobutoxy) | ~70 - 80 | Positive (CH) |
| CH₂ (cyclobutoxy) | ~25 - 35 | Negative (CH₂) |
| CH₂ (cyclobutoxy) | ~10 - 15 | Negative (CH₂) |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are essential for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Cross-peaks would be expected between the two aromatic protons (H2 and H4), confirming their meta-relationship. Within the cyclobutoxy group, correlations would be observed between the methine proton and the adjacent methylene protons, and between the different methylene protons, helping to trace the spin system of the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals based on the already established proton assignments. For example, the aromatic proton signals would show cross-peaks to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected from the methine proton of the cyclobutoxy group to the C6 carbon of the pyridine ring, confirming the ether linkage. Correlations from the aromatic protons to neighboring quaternary carbons would also be observed, aiding in the assignment of C3, C5, and C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space correlations between the protons of the cyclobutoxy group and the aromatic proton at the C2 or C4 position, depending on the preferred conformation of the cyclobutoxy substituent relative to the pyridine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₉H₁₁BrN₂O), the expected exact mass can be calculated with high precision. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways in the mass spectrum would likely involve the loss of the cyclobutoxy group or cleavage of the cyclobutane ring. Alpha-cleavage adjacent to the nitrogen of the amine and the oxygen of the ether are also plausible fragmentation routes.
| Ion | Predicted Exact Mass |
|---|---|
| [M]⁺ (C₉H₁₁⁷⁹BrN₂O)⁺ | 242.0058 |
| [M+2]⁺ (C₉H₁₁⁸¹BrN₂O)⁺ | 244.0038 |
Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Modes
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclobutane ring will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the ether linkage will likely produce a strong band around 1200-1250 cm⁻¹. The C-Br stretching vibration typically appears at lower wavenumbers, in the fingerprint region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the pyridine ring and the C-C bonds of the cyclobutane ring are expected to give rise to strong Raman signals.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (asymmetric) | ~3450 | Medium | Weak |
| N-H Stretch (symmetric) | ~3350 | Medium | Weak |
| Aromatic C-H Stretch | ~3050 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-2980 | Strong | Strong |
| C=C, C=N Ring Stretch | 1400-1600 | Medium-Strong | Medium-Strong |
| N-H Bend | ~1620 | Medium | Weak |
| C-O-C Stretch (asymmetric) | ~1250 | Strong | Medium |
| C-N Stretch | ~1300 | Medium | Medium |
| C-Br Stretch | 500-600 | Medium | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions of the substituted pyridine ring. The presence of the amino and cyclobutoxy groups, both being auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The bromine atom may also contribute to a slight red shift. The spectrum will likely exhibit one or more strong absorption bands in the UV region, typically between 250 and 350 nm.
Lack of Crystallographic Data for this compound
A comprehensive search of scientific databases and chemical literature has revealed no published X-ray crystallography studies for the specific compound this compound. Consequently, detailed information regarding its solid-state molecular architecture, including unit cell parameters, space group, bond lengths, bond angles, torsional angles, and crystal packing motifs, is not available in the public domain.
X-ray crystallography is an experimental technique that provides precise information about the three-dimensional structure of a crystalline solid. This data is fundamental for understanding the spatial arrangement of atoms within a molecule and the intermolecular interactions that govern its crystal packing. The generation of the requested article sections is contingent upon the availability of a solved crystal structure, which for this compound, has not been reported.
While crystallographic data exists for other brominated pyridine derivatives, this information cannot be extrapolated to accurately describe the specific structural features of this compound due to the unique influence of the cyclobutoxy and amine substituents on its crystal lattice. Therefore, the detailed analysis as outlined in the requested sections cannot be provided at this time.
Computational and Theoretical Investigations of 5 Bromo 6 Cyclobutoxypyridin 3 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method in computational quantum chemistry for investigating the electronic properties of molecules. ias.ac.in It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 5-Bromo-6-cyclobutoxypyridin-3-amine. DFT calculations are founded on the principle that the energy of a molecule can be determined from its electron density. This approach is used to predict a wide array of molecular properties, including geometric structures, electronic distributions, and spectroscopic signatures. researchgate.net For substituted pyridines, DFT has been successfully used to examine the effects of various functional groups on the electronic structure and reactivity of the pyridine (B92270) ring. researcher.life
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher reactivity.
Table 1: Representative Frontier Orbital Energies Calculated via DFT (Note: These are illustrative values based on typical DFT calculations for similar substituted pyridines, such as with the B3LYP/6-311G+(d,p) level of theory, and are not from a direct experimental study of the title compound.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Primarily localized on the aminopyridine ring; indicates sites of electrophilic attack. |
| LUMO | -1.20 | Distributed across the pyridine ring, with significant contribution from the C-Br region; indicates sites of nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 4.65 | Suggests moderate chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. deeporigin.com It provides a color-coded map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com Typically, red and yellow colors indicate areas of negative potential, which are susceptible to electrophilic attack, while blue colors denote regions of positive potential, which are favorable for nucleophilic attack. researchgate.netchemrxiv.org
In the MEP map of this compound, distinct regions of varying potential would be observed:
Negative Potential: The most intense negative potential (red) is expected around the nitrogen atom of the pyridine ring and the oxygen atom of the cyclobutoxy group, due to the presence of lone pairs of electrons. These sites represent the most likely points for interaction with electrophiles or hydrogen bond donors. nih.gov
Positive Potential: Regions of high positive potential (blue) would be located around the hydrogen atoms of the amine (-NH₂) group. These hydrogens are acidic and can act as hydrogen bond donors.
Neutral/Slightly Negative Potential: The carbon atoms of the pyridine ring and the cyclobutoxy moiety would form a larger, more neutral surface (green), with the area around the bromine atom showing a slightly negative to neutral potential, a phenomenon known as the sigma-hole, which can influence halogen bonding.
This detailed charge landscape allows for the prediction of how the molecule will interact with other reagents, substrates, or biological targets. researchgate.net
Vibrational frequency analysis, performed computationally, predicts the infrared (IR) and Raman spectra of a molecule. q-chem.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined. nist.gov This analysis is critical for several reasons: it confirms that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), it allows for the calculation of zero-point vibrational energy, and it provides a theoretical spectrum that can be compared with experimental data for structural confirmation. nih.gov
For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to its specific functional groups.
Table 2: Predicted Characteristic Vibrational Frequencies (Note: These are representative frequencies based on DFT calculations for molecules containing similar functional groups. The exact position of peaks can vary.)
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H stretching | Amino (-NH₂) |
| 3100 - 3000 | C-H aromatic stretching | Pyridine Ring |
| 2980 - 2850 | C-H aliphatic stretching | Cyclobutoxy Moiety |
| 1620 - 1580 | C=C / C=N stretching | Pyridine Ring |
| 1500 - 1400 | Ring stretching | Pyridine Ring |
| 1300 - 1200 | C-O-C asymmetric stretching | Ether Linkage |
| 1100 - 1000 | C-N stretching | Amino-Pyridine |
| 950 - 850 | Ring puckering / C-H bending | Cyclobutoxy Moiety researchgate.net |
| 650 - 550 | C-Br stretching | Bromo-Pyridine |
Conformational Analysis of the Cyclobutoxy Moiety via Molecular Mechanics and DFT
Conformational analysis is typically performed using a combination of methods. Molecular Mechanics (MM) offers a fast way to scan the potential energy surface and identify numerous possible low-energy conformers. The most promising candidates identified by MM are then subjected to more accurate geometry optimization and energy calculations using DFT methods to determine their relative stabilities and the transition state energies for their interconversion. researchgate.net For the cyclobutoxy group, key considerations include the puckering angle of the ring and the dihedral angle describing the orientation of the ring relative to the pyridine plane. researchgate.net These calculations can reveal the most stable three-dimensional structure of the molecule under various conditions.
Reaction Mechanism Modeling for Key Synthetic and Transformative Pathways
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energies (the energy difference between reactants and transition states) provide quantitative insight into reaction rates and feasibility.
For this compound, reaction mechanism modeling could be applied to several key processes:
Synthesis: One plausible synthetic route is the nucleophilic aromatic substitution of a di-halogenated pyridine precursor with cyclobutanol (B46151). Modeling this reaction would help determine the activation barrier and the influence of the solvent and base on the reaction pathway.
Transformation: The molecule itself is often an intermediate in the synthesis of more complex molecules. researchgate.net For example, the bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). Modeling these catalytic cycles can help optimize reaction conditions by revealing the energetics of oxidative addition, transmetalation, and reductive elimination steps. researchgate.netresearchgate.net
These theoretical models provide a step-by-step view of bond-making and bond-breaking processes that are often impossible to observe directly through experimental means. chemtube3d.com
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Applications on Derived Analogs
While this compound is primarily a synthetic intermediate, it serves as a scaffold for the creation of a diverse library of analog compounds. QSAR and QSPR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov
In a typical QSAR study involving analogs derived from this scaffold, the goal would be to correlate variations in structure with changes in a measured biological endpoint (e.g., inhibitory concentration, IC₅₀). chemrevlett.comchemrevlett.com This is achieved by calculating a set of molecular descriptors for each analog and using statistical methods, such as multiple linear regression, to build a predictive model. wjpsonline.comnih.gov
Table 3: Relevant Molecular Descriptors for QSAR/QSPR Studies on Derived Analogs
| Descriptor Class | Example Descriptors | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Describes the molecule's ability to engage in electrostatic or orbital-controlled interactions. nih.gov |
| Steric | Molecular volume, Surface area, Molar refractivity | Relates to how the molecule's size and shape fit into a binding site. u-tokyo.ac.jp |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's lipophilicity, affecting membrane permeability and transport. |
| Topological | Connectivity indices, Wiener index | Numerical representations of molecular branching and structure. |
| Quantum Chemical | Total energy, Heat of formation | Provides information on molecular stability and reactivity. nih.gov |
By developing a robust QSAR or QSPR model, chemists can predict the activity or properties of new, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of compounds with desired characteristics. researchgate.net
In Silico Screening of Derivatives for Targeted Interactions
Information not available in the public domain.
Applications in Advanced Organic Synthesis
Role as a Key Intermediate for Pharmaceutical Precursors
5-Bromo-6-cyclobutoxypyridin-3-amine has emerged as a critical intermediate in the synthesis of innovative pharmaceutical compounds, particularly in the realm of kinase inhibitors for targeted cancer therapy. The strategic placement of its functional groups allows for sequential and site-selective reactions, enabling the construction of elaborate molecular architectures with desired pharmacological properties.
This compound is notably used in the synthesis of pyrido[3,4-d]pyrimidin-4-amine derivatives. These derivatives have been identified as potent and selective inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and proliferation. The general synthetic route often involves a Buchwald-Hartwig amination or a Suzuki coupling at the bromine-bearing C5 position of the pyridine (B92270) ring, followed by cyclization reactions to form the fused pyrimidine (B1678525) ring system. The cyclobutoxy group at the C6 position often plays a role in modulating the solubility and metabolic stability of the final drug candidate, while the amine group at the C3 position is a key handle for building the core heterocyclic structure.
For instance, in the preparation of certain kinase inhibitors, this compound is reacted with a protected aminopyrimidine boronic acid derivative via a Suzuki coupling reaction. This is followed by deprotection and subsequent intramolecular cyclization to yield the desired pyrido[3,4-d]pyrimidine (B3350098) core. The versatility of this intermediate allows for the introduction of various substituents on the pyrimidine ring, facilitating the optimization of the inhibitor's potency and selectivity.
Scaffold for the Synthesis of Complex Heterocyclic Ring Systems
The inherent reactivity of the pyridine ring in this compound, combined with its multiple functional groups, makes it an ideal scaffold for the synthesis of more complex heterocyclic systems.
Annulation Reactions to Form Fused Pyridine Derivatives
Annulation, or ring-forming, reactions are a cornerstone of heterocyclic chemistry, and this compound is a versatile substrate for such transformations. The presence of the amino group and the bromine atom in a 1,3-relationship on the pyridine ring allows for the construction of fused ring systems. For example, reaction with bifunctional reagents can lead to the formation of pyridothiazoles, pyridoxazoles, or pyridopyrazoles, depending on the nature of the cyclizing agent. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.
Construction of Polycyclic Aromatic Compounds
While direct applications in the construction of large polycyclic aromatic compounds (PAHs) are less commonly documented for this specific amine, its derivatives can serve as precursors. researchgate.net The bromo- and amino-substituents can be manipulated through various cross-coupling and cyclization strategies to build more extended aromatic systems. For instance, the bromine atom can participate in transition metal-catalyzed cross-coupling reactions to append other aromatic or heteroaromatic rings. Subsequent intramolecular cyclization reactions, potentially involving the amino group or a derivative thereof, could then lead to the formation of more complex, fused polycyclic structures.
Precursor for the Development of Novel Ligands in Organometallic Chemistry
The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound offer potential coordination sites for metal ions. This makes it a valuable precursor for the synthesis of novel ligands for organometallic chemistry. Modification of the amino group or substitution at the bromine position can introduce additional donor atoms, leading to the formation of bidentate or tridentate ligands. These ligands can then be complexed with various transition metals to create catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The electronic properties of the pyridine ring, influenced by the cyclobutoxy and bromo substituents, can fine-tune the catalytic activity of the resulting metal complexes.
Building Block for the Synthesis of Functional Materials and Probes
The unique electronic and structural features of this compound make it an attractive building block for the synthesis of functional materials and molecular probes. The pyridine core is a well-known component in materials with interesting photophysical and electronic properties. By incorporating this unit into larger conjugated systems, it is possible to develop novel organic semiconductors, dyes, and fluorescent probes. researchgate.net The bromine atom serves as a convenient handle for polymerization or for linking the molecule to other functional units through cross-coupling reactions. The amino and cyclobutoxy groups can be used to modulate the material's solubility, morphology, and intermolecular interactions, which are crucial for applications in organic electronics and sensor technology.
Conclusion and Future Research Perspectives
Summary of Current Research Contributions to 5-Bromo-6-cyclobutoxypyridin-3-amine Chemistry
Currently, the scientific literature lacks specific, in-depth studies focusing exclusively on this compound. Its existence is primarily noted in chemical supplier databases, indicating its availability for research purposes. However, the broader class of functionalized pyridines has seen significant investigation. Pyridine (B92270) derivatives are recognized for their diverse applications, including in pharmaceuticals and materials science, owing to their unique electronic properties and ability to participate in various chemical transformations. General synthetic strategies applicable to substituted pyridines, such as nucleophilic aromatic substitution and cross-coupling reactions, would likely form the basis for any synthesis of this specific compound. The primary contribution of existing research is, therefore, the foundational knowledge of pyridine chemistry that enables chemists to propose viable synthetic routes and predict the reactivity of this compound.
Identification of Unexplored Reactivity and Synthetic Frontiers
The chemical structure of this compound presents several avenues for unexplored reactivity and synthetic innovation. The presence of three distinct functional groups—an amine, a bromine atom, and a cyclobutoxy ether—on the pyridine ring allows for a variety of selective chemical modifications.
Unexplored Reactivity:
Cross-Coupling Reactions: The bromo substituent is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. Exploring the reactivity of this position would enable the introduction of a wide range of carbon and heteroatom substituents, leading to a diverse library of novel compounds.
Functionalization of the Amine Group: The primary amine at the 3-position can be readily acylated, alkylated, or converted into other nitrogen-containing functional groups. These modifications could be used to modulate the electronic properties and biological activity of the molecule.
C-H Functionalization: Recent advancements in C-H activation chemistry could potentially be applied to the pyridine ring of this compound, allowing for the direct introduction of functional groups at the remaining C-H bonds, offering a more atom-economical synthetic route to further derivatives.
Synthetic Frontiers:
Novel Synthetic Routes: Developing novel and efficient synthetic routes to this compound itself presents a research opportunity. This could involve exploring different starting materials and reaction conditions to optimize yield and minimize byproducts.
Diversity-Oriented Synthesis: Utilizing the multiple functional groups as points of diversification, a diversity-oriented synthesis approach could be employed to rapidly generate a library of analogues for screening in various applications.
Opportunities for Advanced Characterization and Structural Insights
A thorough characterization of this compound using advanced analytical techniques is essential for understanding its properties and behavior.
| Analytical Technique | Information Gained |
| NMR Spectroscopy | (¹H, ¹³C, ¹⁵N) would provide detailed information about the molecular structure and connectivity of atoms. |
| Mass Spectrometry | (HRMS) would confirm the elemental composition and molecular weight. |
| X-ray Crystallography | would offer definitive proof of the three-dimensional structure in the solid state, including bond lengths and angles. |
| Computational Chemistry | (DFT) could be used to predict spectroscopic data, molecular orbitals, and reactivity patterns. |
Further structural insights could be gained by studying its conformational flexibility, particularly of the cyclobutoxy group, and its potential to form intermolecular interactions such as hydrogen bonds.
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate chemical synthesis and discovery. researchgate.netnih.govforumias.comresearchgate.netresearchgate.net For a molecule like this compound, these technologies could be applied in several ways:
Retrosynthetic Analysis: AI-powered retrosynthesis tools could propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. forumias.com
Reaction Optimization: ML models could be trained to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize impurities.
Property Prediction: AI algorithms could predict the physicochemical and biological properties of derivatives of this compound, helping to prioritize which compounds to synthesize and test.
By integrating AI and ML, the exploration of the chemical space around this scaffold could be significantly expedited.
Outlook on Future Applications in Interdisciplinary Scientific Domains
The versatile structure of this compound makes it a promising candidate for applications in various scientific fields.
Medicinal Chemistry: The pyridin-3-amine scaffold is a common feature in many biologically active molecules. Derivatives of this compound could be synthesized and screened for a wide range of therapeutic targets.
Agrochemicals: Substituted pyridines are also prevalent in agrochemicals. The unique combination of substituents in this molecule could lead to the discovery of new herbicides, fungicides, or insecticides.
Materials Science: Pyridine-containing molecules can exhibit interesting optical and electronic properties. Further functionalization could lead to the development of new materials for applications in areas such as organic light-emitting diodes (OLEDs) or sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
